Spaglumic acid

Overview

Description

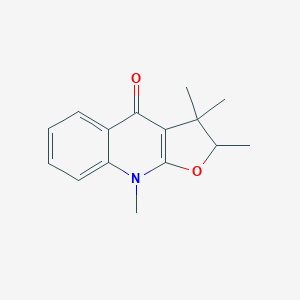

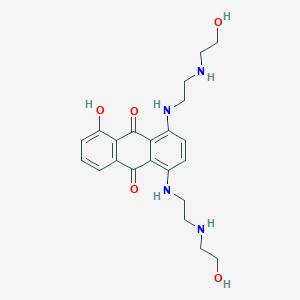

Spaglumic acid is the β-aspartyl isoform of N-Acetyl-l-aspartylglutamate . It is a naturally occurring neurotransmitter used in allergic eye conditions due to its ability to stabilize mast cells . In eye drops, spaglumic acid is either a magnesium or sodium salt of N-Acetyl-l-aspartylglutamate .

Molecular Structure Analysis

The molecular formula of Spaglumic acid is C11H16N2O8 . Its average mass is 304.253 Da and its monoisotopic mass is 304.090668 Da .Physical And Chemical Properties Analysis

Spaglumic acid has a density of 1.5±0.1 g/cm3 . Its boiling point is 769.5±60.0 °C at 760 mmHg . The vapor pressure is 0.0±5.7 mmHg at 25°C . The enthalpy of vaporization is 121.8±6.0 kJ/mol . The flash point is 419.1±32.9 °C . The index of refraction is 1.540 . The molar refractivity is 64.9±0.3 cm3 .Scientific Research Applications

Allergic Conjunctivitis Treatment

Spaglumic acid is primarily used in the treatment of allergic conjunctivitis . It is a mast cell stabilizer, which means it prevents the release of histamine and other mediators by inhibiting mast cell degranulation . This process helps to reduce the allergic response.

Mast Cell Stabilization

Spaglumic acid’s ability to stabilize mast cells makes it useful in other allergic conditions as well . Mast cells play a crucial role in allergic reactions, and by stabilizing these cells, Spaglumic acid can help to mitigate the symptoms of various allergic conditions.

Neurotransmitter Role

Spaglumic acid is the β-aspartyl isoform of N-Acetyl-l-aspartylglutamate, a naturally occurring neurotransmitter . This suggests that it may have potential applications in neurological research and treatments.

Ocular Inflammation Treatment

Spaglumic acid is also used in the treatment of ocular inflammation . Its mast cell stabilizing properties can help to reduce inflammation and discomfort in the eyes.

Synthesis Research

Research has also focused on the synthesis of spaglumic acid. A study detailed a one-pot synthesis method for alpha- and beta-spaglumic acids. This research could lead to more efficient production methods for this compound.

Potential Role in Cancer Research

There is some evidence to suggest that spaglumic acid may have a role to play in cancer research. One study found that it was effective in reducing the migratory phenotype in a metastasized breast cancer cell line.

Mechanism of Action

Target of Action

Spaglumic acid primarily targets mast cells and metabotropic glutamate receptors (mGluRs) . Mast cells play a crucial role in allergic responses, releasing inflammatory mediators such as histamine . mGluRs are integral to excitatory signaling pathways in the brain .

Mode of Action

Spaglumic acid functions as a mast cell stabilizer . It blocks the release of histamine and other mediators by inhibiting mast cell degranulation, a process that releases these mediators . This inhibition occurs through the stabilization of specific calcium channels, preventing mast cell degranulation .

In addition, spaglumic acid acts as a modulator of glutamate receptors, particularly focusing on mGluRs . By selectively targeting and modulating these receptors, spaglumic acid helps regulate glutamate levels, mitigating excitotoxicity .

Biochemical Pathways

The action of spaglumic acid affects the excitatory signaling pathways in the brain by regulating glutamate levels . This regulation helps mitigate excitotoxicity, a condition characterized by excessive glutamate activity leading to neuronal damage .

Moreover, by stabilizing mast cells, spaglumic acid inhibits the release of inflammatory mediators such as histamine, affecting the inflammatory response pathway .

Pharmacokinetics

For neurodegenerative conditions, the oral route is generally preferred due to its systemic absorption and ability to cross the blood-brain barrier . For ophthalmic conditions like glaucoma, spaglumic acid is often administered as eye drops, allowing for direct delivery to the target site .

Result of Action

The dual action of spaglumic acid—regulation of glutamate-induced excitotoxicity and suppression of inflammation—makes it a compelling candidate for treating a range of neurological and ocular conditions . Its ability to stabilize mast cells makes it useful in allergic conditions such as allergic conjunctivitis .

Action Environment

The administration of spaglumic acid is designed to maximize its therapeutic benefits while ensuring ease of use and patient compliance . Adherence to prescribed dosages and schedules is crucial for achieving optimal therapeutic outcomes . Environmental factors that may influence the compound’s action, efficacy, and stability include the method of administration and the condition being treated .

properties

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O8/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVPGKGADVGKTG-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113701-65-8 (magnesium salt), 57096-28-3 (sodium salt/solvate) | |

| Record name | Isospaglumic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3091535 | |

| Record name | N-Acetyl-L-alpha-aspartyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3091535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetylaspartylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Spaglumic acid | |

CAS RN |

3106-85-2, 4910-46-7 | |

| Record name | N-Acetylaspartylglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3106-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isospaglumic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | spaglumic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-L-alpha-aspartyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3091535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetyl-Asp-Glu | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOSPAGLUMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W8M12WXYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylaspartylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Spaglumic acid in treating allergic conjunctivitis?

A1: While the exact mechanism of action of Spaglumic acid is not fully elucidated in the provided research papers, studies suggest it acts as an antiallergic agent by stabilizing mast cells, preventing the release of histamine and other inflammatory mediators. [, ] This is supported by animal models demonstrating its efficacy in reducing Evans blue extravasation, a marker of vascular permeability and inflammation, in early-phase allergic conjunctivitis. []

Q2: How does Spaglumic acid compare to other antihistamines in terms of efficacy in treating allergic conjunctivitis?

A2: A comparative double-blind trial found that Spaglumic acid was less effective than Lodoxamide in inhibiting the conjunctival response to allergen exposure, with a shorter duration of action. [] Another study using an animal model observed that Spaglumic acid and Emedastine were the most effective in reducing Evans blue extravasation compared to other antihistamines like Ketotifen, Olopatadine, and Azelastine. []

Q3: Has Spaglumic acid been investigated for uses beyond allergic conjunctivitis?

A3: Yes, bioinformatics analyses suggest Spaglumic acid as a potential therapeutic agent for other conditions. One study identified it as a candidate for preventing organ damage following brain death, possibly due to its potential to modulate transcription, inflammatory responses, and metabolic alterations in the liver. [] Another analysis highlighted Spaglumic acid as a potential drug for treating chronic rhinosinusitis with nasal polyps and asthma comorbidity, possibly due to its effects on immune response regulation. []

Q4: What is the chemical structure of Spaglumic acid?

A4: Spaglumic acid comprises two naturally occurring amino acids, N-acetyl-L-aspartyl-L-glutamic acid (NAAGA). Researchers have synthesized alpha-, beta-, and cyclic forms of Spaglumic acid. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine](/img/structure/B121425.png)

![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)

![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)